2-Amino-3,6-dichlorobenzonitrile
Description
Properties
IUPAC Name |
2-amino-3,6-dichlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-5-1-2-6(9)7(11)4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGZPDPJUCCKFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C#N)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino 3,6 Dichlorobenzonitrile
Established Synthetic Routes to 2-Amino-3,6-dichlorobenzonitrile
The synthesis of this compound is a complex challenge that involves the precise installation of three different functional groups—amino, chloro, and cyano—onto a benzene (B151609) ring. Established routes are not straightforward single-step processes but rather multi-step sequences requiring careful control of regioselectivity.
Amination Reactions of Substituted Benzonitriles
The direct introduction of an amino group onto a pre-existing dichlorobenzonitrile framework, such as 3,6-dichlorobenzonitrile, to form the target compound is a synthetically challenging route. Nucleophilic aromatic substitution (SNAr) of a halogen with an amine source is a common method for introducing amino groups to aromatic rings. However, the reactivity and regioselectivity of such reactions are highly dependent on the electronic nature and positioning of the substituents on the ring. In a molecule like 3,6-dichlorobenzonitrile, the positions ortho and para to the electron-withdrawing cyano group are activated for nucleophilic attack. Directing an incoming amino group specifically to the 2-position while two chloro-substituents are present is a significant regiochemical challenge, and this route is not prominently featured in available literature for this specific target.
Nitrilation of Substituted Anilines
A more plausible and versatile approach involves the conversion of an amino group on a suitably substituted aniline (B41778) precursor into a nitrile (cyano) group. The Sandmeyer reaction is a cornerstone of this strategy, allowing for the transformation of an aryl diazonium salt, derived from a primary aromatic amine, into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.orgnih.gov
To synthesize this compound via this method, the logical starting material would be 3-amino-2,5-dichloroaniline . The synthetic sequence would be:
Diazotization: The primary amino group at the 1-position of 3-amino-2,5-dichloroaniline would be converted into a diazonium salt using nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric or hydrochloric acid. google.com
Cyanation: The resulting diazonium salt would then be treated with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a cyano group, yielding the final product.
While the Sandmeyer cyanation is a well-established transformation, the availability and synthesis of the specific precursor, 3-amino-2,5-dichloroaniline, is a critical consideration for the viability of this route. The general mechanism involves a one-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical and nitrogen gas, followed by the transfer of the cyanide ligand from a copper(II) species. wikipedia.org
Precursor Chemistry and Starting Material Considerations
The synthesis of key precursors is fundamental to any multi-step approach for this compound. The chemistry of dichlorinated benzonitriles and anilines is well-developed, providing multiple pathways to essential building blocks.
Derivatization of 2,6-Dichlorobenzonitrile (B3417380) Precursors
2,6-Dichlorobenzonitrile is a significant precursor, and its synthesis is well-documented. One major industrial route starts from 2,6-dichlorotoluene (B125461). This can be achieved through various methods, including a multi-step process involving chlorination to 2,6-dichloro benzylidene chloride, followed by hydrolysis and nitrilation. google.com
Another important pathway to 2,6-dichlorobenzonitrile involves the de-nitrochlorination of 2-chloro-6-nitrobenzonitrile. google.com This precursor itself can be prepared from the industrial byproduct 2,3-dichloronitrobenzene (B165493) via a cyanide exchange reaction. google.com The subsequent reaction with chlorine gas at high temperatures (e.g., 150-200°C) replaces the nitro group with a second chlorine atom to yield 2,6-dichlorobenzonitrile with high purity and yield. google.compatsnap.com
| Starting Material | Reagents & Conditions | Product | Yield | Purity | Reference |
| 2-Chloro-6-nitrobenzonitrile | Chlorine gas, 190-200°C, 9-10 hours, solvent-free | 2,6-Dichlorobenzonitrile | >80% | >99% | google.com |
| 2,6-Dichlorotoluene | PCl₅, light, Cl₂, 50-250°C; then hydrolysis & nitrilation | 2,6-Dichlorobenzonitrile | High | 99.8-99.95% | google.com |
Advanced Ammoxidation Techniques for Related Compounds
Ammoxidation is a powerful, large-scale industrial process for converting methyl groups on an aromatic ring directly into nitrile groups. The ammoxidation of 2,6-dichlorotoluene is a primary method for producing 2,6-dichlorobenzonitrile, a key precursor. google.com The process involves passing a gaseous mixture of the dichlorotoluene, ammonia (B1221849), and air over a heterogeneous catalyst at high temperatures. google.comepo.org
The reaction is highly exothermic and requires careful control of process parameters to achieve high selectivity and yield. Various catalyst systems have been developed, often based on complex metal oxides supported on materials like γ-Al₂O₃. google.com The choice of catalyst and reaction conditions significantly impacts the conversion rate of the starting material and the selectivity towards the desired benzonitrile (B105546).
| Catalyst System | Temperature | Reactant Ratio (Toluene:NH₃:O₂) | Conversion | Yield/Selectivity | Reference |
| P-V-Mo-Cr-K-O/γ-Al₂O₃ | 350-375°C | 1 : 2.8-5 (NH₃) | 99.5% | 95.0% (Yield) | google.com |
| VOHPO₄·0.5H₂O precursor | >400°C | N/A | High | High | wikipedia.org |
| Vanadium/Antimony/Molybdenum/Tungsten/Tellurium Oxide | 360°C | 1 : 4.2 : 5.0 | 94.5% | 82.3% (Yield) / 87.1% (Selectivity) | prepchem.com |
Multicomponent Reaction Approaches for Aminobenzonitrile Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the methodology has been successfully applied to create related aminonitrile structures.
For example, a one-pot, two-step synthesis has been developed for 6-amino-2-pyridone-3,5-dicarbonitriles, which are complex heterocyclic systems. nih.gov These reactions often involve the condensation of an aldehyde, a source of the dinitrile methane, and an amine, catalyzed by various agents. Some derivatives synthesized through this approach incorporate dichlorinated benzyl (B1604629) groups, demonstrating the compatibility of chlorinated moieties within these reaction schemes. One such synthesized compound is 6-Amino-1-(2,4-dichlorobenzyl)-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
These examples highlight the potential of MCRs to rapidly assemble complex, highly functionalized molecules. A future MCR strategy for this compound could conceivably involve a dichlorinated building block, an amine source, and a cyanide source, converging to form the target scaffold in a highly efficient manner.
Catalytic Systems in this compound Synthesis
The synthesis of this compound can be envisioned through several routes, where catalytic systems play a crucial role. Key transformations likely include the introduction of an amino group onto a dichlorobenzonitrile scaffold or the cyanation of a dichlorinated aniline derivative. Both homogeneous and heterogeneous catalysts are instrumental in facilitating these types of reactions.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild reaction conditions. For the synthesis of this compound, palladium- and copper-based catalysts are prominent candidates for key bond-forming reactions.
Palladium-Catalyzed Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. wiley.com In a potential synthetic route starting from a trichlorobenzonitrile, a palladium catalyst could selectively introduce an amino group. The choice of phosphine (B1218219) ligands is critical for the success of these reactions, influencing catalyst stability and reactivity. rsc.org For instance, sterically hindered biaryl phosphine ligands have shown high efficacy in the amination of aryl chlorides.
Another palladium-catalyzed approach involves the cyanation of an appropriate dichlorinated aniline precursor. numberanalytics.com The use of N-heterocyclic carbene (NHC) ligands has been shown to be essential for the success of certain palladium-catalyzed transformations of N-phthaloyl hydrazones into nitriles. nih.gov
Copper-Catalyzed Reactions:
Copper-catalyzed reactions present a more economical alternative to palladium for C-N and C-CN bond formation. The Ullmann condensation, a classic copper-catalyzed reaction, can be used for the amination of aryl halides. Modern advancements have led to the development of more efficient copper catalytic systems that operate under milder conditions. nih.gov The use of specific diamine ligands can facilitate the amination of aryl chlorides at lower temperatures. nih.gov
Copper(I) cyanide is a common reagent in the Rosenmund-von Braun reaction for the synthesis of aromatic nitriles from aryl halides. numberanalytics.com Catalytic versions of this reaction are continuously being developed to improve efficiency and reduce waste.
Table 1: Examples of Homogeneous Catalytic Systems in Analogous Syntheses
| Catalyst Precursor | Ligand | Reaction Type | Substrate Type | Product Type | Reference |
| Pd(OAc)₂ | PPh₃ | Cyanation | Aryl iodide | Aryl nitrile | numberanalytics.com |
| NiCl₂ | dppf | Cyanation | Aryl bromide | Aryl nitrile | numberanalytics.com |
| CuI | DMEDA | Cyanation | Aryl iodide | Aryl nitrile | numberanalytics.com |
| Pd₂(dba)₃ | BINAP | Amination | Aryl halide | Arylamine | nih.gov |
| CuI | N,N'-diarylbenzene-1,2-diamine | Amination | Aryl bromide | N-aryl amine | chemistryviews.org |
This table presents data from analogous reactions and not the direct synthesis of this compound.
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling, which are key aspects of sustainable chemical manufacturing.
For the synthesis of this compound, heterogeneous catalysts could be employed in several key steps. One potential route is the ammoxidation of a corresponding dichlorotoluene derivative. This process, typically carried out in the gas phase over a solid catalyst, converts a methyl group into a nitrile group in the presence of ammonia and oxygen. google.com Catalysts for such reactions are often mixed metal oxides supported on materials like silica (B1680970) or alumina. For example, catalysts containing vanadium, chromium, and molybdenum have been reported for the ammoxidation of dichlorotoluenes. google.com
Another application of heterogeneous catalysis could be in the reduction of a nitro group to an amine. For instance, if a dinitrochlorobenzonitrile were a precursor, the selective reduction of one nitro group could be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel under controlled hydrogenation conditions.
The development of nanocatalysts is also a promising area. For example, non-noble metal oxides-based nanocatalysts have been reported for the environmentally benign synthesis of various nitriles from alcohols using aqueous ammonia and molecular oxygen. nih.gov
Table 2: Examples of Heterogeneous Catalytic Systems in Analogous Syntheses
| Catalyst System | Reaction Type | Starting Material Type | Product Type | Reference |
| V-Mo-Cr-K-O/γ-Al₂O₃ | Ammoxidation | Dichlorotoluene | Dichlorobenzonitrile | google.com |
| TiₐVₐSbₐBₐOₓ on microspheric silica gel | Ammoxidation | Dichlorotoluene | Dichlorobenzonitrile | google.com |
| Nitrogen-doped graphene-layered non-noble metal oxides | Nitrile synthesis from alcohol | Aromatic/aliphatic alcohols | Aromatic/aliphatic nitriles | nih.gov |
| Pd/C | Nitro group reduction | Nitroarene | Arylamine | General Knowledge |
| Raney Nickel | Nitro group reduction | Nitroarene | Arylamine | General Knowledge |
This table presents data from analogous reactions and not the direct synthesis of this compound.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles is essential for the development of sustainable synthetic routes for this compound. These principles aim to reduce the environmental impact of chemical processes. rsc.orgrsc.org
Key green chemistry considerations for the synthesis of this compound include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, particularly addition and multicomponent reactions, are inherently more atom-economical than stoichiometric reactions. researcher.life
Use of Less Hazardous Chemicals: Employing and generating substances that possess little or no toxicity to human health and the environment. This includes the selection of greener solvents, catalysts, and reagents. For example, replacing toxic cyanide sources with less hazardous alternatives in cyanation reactions is a key goal. numberanalytics.com The use of biocatalysts, such as engineered aldoxime dehydratases, for the synthesis of aromatic nitriles offers a sustainable and energy-efficient alternative. nih.gov
Catalysis: Utilizing catalytic reagents in preference to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. researcher.life Both homogeneous and heterogeneous catalysts, as discussed above, are central to the green synthesis of aromatic amines and nitriles. nih.govontosight.ai
Renewable Feedstocks: Whenever practicable, using renewable rather than depleting raw materials. While the direct synthesis of this compound from renewable feedstocks is currently challenging, research into producing aromatic compounds from biomass, such as lignin, is an active area. rsc.org
Energy Efficiency: Conducting synthetic methods at ambient temperature and pressure to minimize energy requirements. Microwave-assisted and solvent-free synthesis are techniques that can enhance energy efficiency. nih.gov
Waste Prevention: Preventing waste is better than treating or cleaning it up after it has been created. The choice of synthetic route and the use of efficient catalytic systems directly impact the amount of waste generated.
By integrating these principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally responsible.
Chemical Reactivity and Transformation Studies of 2 Amino 3,6 Dichlorobenzonitrile
Reactivity of the Nitrile Functional Group
The carbon-nitrogen triple bond of the nitrile group is a primary site for chemical reactions, undergoing additions and transformations to yield different functional groups.
Nucleophilic Additions to the Nitrile
The nitrile group is susceptible to attack by nucleophiles. This type of reaction typically requires activation of the nitrile group to overcome a significant activation barrier. nih.gov One common method of activation involves using nitriles with electron-accepting groups. nih.gov The addition of primary amines to activated nitriles, for instance, can lead to the formation of amidines. nih.gov The mechanism for this reaction often involves an electrophile-induced nucleophilic substitution. nih.gov
Hydrolysis Pathways to Amides and Carboxylic Acids
The nitrile group can be hydrolyzed to form either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org This process involves the reaction of the carbon-nitrogen triple bond with water. libretexts.org
R-C≡N + 2H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.org
Alkaline hydrolysis, on the other hand, is achieved by heating the nitrile with an alkali solution, such as sodium hydroxide. libretexts.org This process initially produces the salt of the carboxylic acid and ammonia (B1221849). libretexts.orgdocbrown.info To obtain the free carboxylic acid, a strong acid must be added to the mixture to protonate the carboxylate salt. libretexts.org The reaction sequence is as follows:
R-C≡N + H₂O + OH⁻ → R-COO⁻ + NH₃ libretexts.org
R-COO⁻ + H⁺ → R-COOH libretexts.org
Enzymatic hydrolysis presents an alternative pathway, utilizing enzymes like nitrilases or a combination of nitrile hydratases and amidases to convert nitriles to carboxylic acids. researchgate.netresearchgate.net Nitrilases directly convert nitriles to carboxylic acids in a single step. researchgate.net The bienzymatic pathway first involves nitrile hydratase converting the nitrile to an amide, which is then hydrolyzed by an amidase to the carboxylic acid. researchgate.netresearchgate.net
Cycloaddition Reactions Involving the Nitrile
The nitrile group can participate in cycloaddition reactions, a key method for constructing heterocyclic rings. A significant example is the [3+2] cycloaddition reaction between nitriles and azides to form tetrazoles. organic-chemistry.orgacs.org This reaction can be catalyzed by various means, including dialkyltin oxides and organocatalysts, to improve efficiency and yield. organic-chemistry.orgacs.org Microwave heating has also been shown to accelerate these reactions, often leading to high yields in short reaction times. organic-chemistry.org
Another important cycloaddition is the reaction with nitrile ylides, which are 1,3-dipoles. nih.gov These ylides can be generated photochemically from 2H-azirines and then trapped with dipolarophiles, such as electron-deficient alkenes, to form five-membered N-heterocycles like dihydropyrroles. nih.gov
The table below summarizes various cycloaddition reactions involving nitriles.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Ref |
| [3+2] Cycloaddition | Nitrile, Azide (B81097) | Dialkyltin oxide-trimethylsilyl azide, Organocatalyst, Microwave heating | 5-substituted-1H-tetrazole | organic-chemistry.orgacs.org |
| [3+2] Cycloaddition | Nitrile ylide, Electron-deficient alkene | Photochemical generation | Dihydropyrrole | nih.gov |
| [4+2] Cycloaddition | Diene, Dienophile (nitrile can act as one) | Thermal or photochemical | Six-membered heterocycle | youtube.com |
| [2+2] Cycloaddition | Two ethylene (B1197577) molecules (example) | Photochemical | Cyclobutane | youtube.com |
Reactivity of the Amino Functional Group
The amino group in 2-amino-3,6-dichlorobenzonitrile is a nucleophilic center and can readily participate in a variety of chemical reactions.
Acylation and Alkylation Reactions
The amino group can undergo acylation, which is the process of introducing an acyl group. This is a fundamental reaction in organic synthesis. Similarly, alkylation involves the transfer of an alkyl group to the amino nitrogen.
Condensation and Cyclization Reactions
Condensation reactions involve the joining of two molecules with the elimination of a small molecule, often water. libretexts.org The amino group of this compound can react with carbonyl compounds in condensation reactions. For instance, the condensation of an amino group with a carboxylic acid forms an amide bond, a reaction of great biological importance as it forms the basis of proteins. libretexts.orgmasterorganicchemistry.com
The ortho positioning of the amino and nitrile groups in similar structures, like 2-amino-6-fluorobenzonitrile, makes them ideal precursors for synthesizing bicyclic heterocycles such as quinazolines through cyclization reactions. ossila.com These reactions often involve the initial formation of an intermediate that then undergoes an intramolecular cyclization. The condensation reaction between aromatic nitriles and aminothiols is another example that can lead to the formation of nanoparticles. nih.gov
The following table details examples of condensation and cyclization reactions.
| Reactants | Conditions | Product | Application/Significance | Ref |
| Amino acid + Amino acid | - | Dipeptide (amide bond) | Formation of proteins | libretexts.org |
| Alcohol + Carboxylic acid | Strong acid catalyst | Ester | Esterification | libretexts.org |
| Aromatic nitrile + Aminothiol | - | Nanoparticles | In vivo imaging | nih.gov |
| 2-Amino-6-fluorobenzonitrile + Ketone | - | Aminoquinoline derivatives | Precursors for medicinal compounds | ossila.com |
Reactivity of the Chloro Substituents
The two chlorine atoms on the benzene (B151609) ring of this compound are the primary sites for substitution reactions. Their reactivity is significantly influenced by the electronic effects of the other substituents on the ring, namely the amino (-NH₂) group and the nitrile (-C≡N) group. These reactions primarily follow two major pathways: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling.
Nucleophilic aromatic substitution is a key reaction pathway for aryl halides bearing strong electron-withdrawing groups. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge. wikipedia.orglibretexts.org
In this compound, the nitrile group is a powerful electron-withdrawing group, while the amino group is electron-donating. The nitrile group is located para to the chlorine at the C-6 position and meta to the chlorine at the C-3 position. Conversely, the electron-donating amino group is ortho to the C-3 chlorine and meta to the C-6 chlorine.
This substitution pattern leads to a significant difference in the reactivity of the two chlorine atoms towards nucleophiles. The C-6 chlorine is highly activated for SNAr because the para-nitrile group can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The C-3 chlorine is less reactive in SNAr reactions because it lacks this advantageous positioning relative to the strong electron-withdrawing nitrile group. Therefore, nucleophilic attack is expected to occur preferentially at the C-6 position.
Metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, and they have become fundamental tools in modern organic synthesis. mtroyal.caresearchgate.net Reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (forming C-N or C-O bonds) are widely employed. researchgate.net
Both chloro-substituents in this compound can potentially participate in metal-catalyzed cross-coupling reactions. The choice of catalyst (typically palladium or copper-based), ligands, and reaction conditions can be tailored to promote the substitution of one or both chlorine atoms. researchgate.netmdpi.com These reactions involve an oxidative addition of the aryl chloride to a low-valent metal center, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. Unlike SNAr reactions, the relative reactivity of the two chlorine atoms in cross-coupling is less straightforward and can be influenced by steric hindrance and the specific catalytic cycle at play.
Regioselectivity and Stereoselectivity in Transformations
Regioselectivity is a critical consideration in the chemical transformations of this compound, particularly in SNAr reactions. As discussed, the electronic effects of the substituents dictate the preferred site of reaction.
The principle of regioselectivity in SNAr reactions is well-documented in similar systems, such as dichloropyrimidines. wuxiapptec.comproquest.com In these molecules, the position of substitution is determined by which site allows for the greatest stabilization of the anionic Meisenheimer intermediate. For this compound, the stabilization offered by the para-nitrile group to a nucleophilic attack at C-6 far outweighs the electronic influence at the C-3 position.
The table below illustrates the predicted regioselectivity for the SNAr reaction on this compound with a generic nucleophile (Nu⁻).
Table 1: Predicted Regioselectivity in the SNAr Reaction of this compound
| Position of Chloro Substituent | Electronic Effect of Nitrile Group | Electronic Effect of Amino Group | Predicted Reactivity towards SNAr | Major Product |
|---|---|---|---|---|
| C-6 | para (Activating) | meta (Weakly Deactivating) | High | 2-Amino-3-chloro-6-substituted-benzonitrile |
Stereoselectivity is generally not a factor in reactions occurring directly at the aromatic ring itself, as the ring is planar. However, it can become relevant in the synthesis of complex derivatives where new chiral centers are introduced in the side chains attached to the main ring. researchgate.net
Derivatization Strategies for Novel Chemical Entities
The reactive sites on this compound—the amino group, the nitrile group, and the two chloro-substituents—allow for a wide range of derivatization strategies to generate novel molecules. nih.govijirset.com
One common strategy involves the transformation of the amino group. For instance, the amino group can be diazotized and subsequently replaced by a variety of substituents in a Sandmeyer-type reaction. A patent for a related compound, 2-amino-6-chlorobenzonitrile, describes its conversion to 2,6-dichlorobenzonitrile (B3417380) through this method. google.com The amino group can also react with various electrophiles to form amides, sulfonamides, or participate in condensation reactions to build larger heterocyclic systems. ijirset.com
The chloro substituents are key handles for introducing molecular diversity. Through regioselective SNAr at the C-6 position, a wide array of nucleophiles (alcohols, thiols, amines) can be introduced. Furthermore, metal-catalyzed cross-coupling reactions can be used to append various aryl, heteroaryl, or alkyl groups. sigmaaldrich.comsigmaaldrich.com
The nitrile group can also be transformed. It can be hydrolyzed to a carboxylic acid or an amide, such as in the conversion of 2,6-dichlorobenzonitrile to 2,6-dichlorobenzamide (B151250), or it can participate in cycloaddition reactions. sigmaaldrich.comnih.gov For example, 2,6-dichlorobenzonitrile has been shown to react with sodium azide in a gold-catalyzed reaction to form a tetrazole ring. sigmaaldrich.com
These derivatization reactions can be used sequentially to build complex molecules. For example, a selective SNAr reaction at C-6 could be followed by a cross-coupling reaction at C-3, and finally, a transformation of the amino or nitrile group. Such strategies are instrumental in the synthesis of novel compounds for various applications, including the development of new pharmaceutical agents and materials. nih.gov
The following table summarizes potential derivatization reactions based on the reactivity of this compound and analogous compounds.
Table 2: Potential Derivatization Reactions
| Reactive Site | Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|---|
| C-6 Chloro | SNAr | R-OH, R-SH, R₂NH / Base | Ethers, Thioethers, Amines |
| C-3 Chloro | Cross-Coupling | R-B(OH)₂, Pd catalyst | Biaryls |
| Amino Group | Diazotization/Sandmeyer | NaNO₂, H⁺; then CuX | Halogenated/Substituted Benzonitriles |
| Amino Group | Acylation | Acyl chloride, base | Amides |
| Nitrile Group | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acids, Amides |
Computational Chemistry and Theoretical Investigations of 2 Amino 3,6 Dichlorobenzonitrile
Electronic Structure Analysis
The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and potential applications. Through computational modeling, a detailed picture of the electron distribution and energy levels within 2-Amino-3,6-dichlorobenzonitrile can be constructed.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For analogous compounds like 2-amino-4-chlorobenzonitrile (B1265954), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been performed. These studies indicate that the HOMO is typically localized over the aminobenzonitrile moiety, reflecting its electron-donating nature. Conversely, the LUMO is often distributed across the aromatic ring and the cyano group, which act as electron-accepting regions.
A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This facilitates interactions with other molecules. Based on analyses of similar structures, the HOMO-LUMO gap for this compound is anticipated to be in a range that suggests a balance between stability and reactivity.
Table 1: Projected Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: Specific energy values for this compound are not available in the reviewed literature. The table is presented as a template for future computational studies.
Charge Distribution and Dipole Moments
The distribution of electron density within a molecule is described by its charge distribution and is quantified by the molecular dipole moment. The presence of electronegative atoms like chlorine and nitrogen, as well as the amino and cyano functional groups, induces an uneven charge distribution in this compound.
Mulliken population analysis, a common method for calculating partial atomic charges, on similar molecules reveals that nitrogen atoms in the amino and cyano groups typically carry a negative charge, indicating their nucleophilic character. The chlorine atoms also exhibit a negative charge due to their high electronegativity. The carbon atoms of the benzene (B151609) ring and the hydrogen atoms of the amino group generally show positive charges.
Table 2: Projected Dipole Moment and Atomic Charges for this compound
| Parameter | Value |
|---|---|
| Total Dipole Moment | Data not available |
| Partial Charge on N (amino) | Data not available |
| Partial Charge on N (cyano) | Data not available |
| Partial Charge on Cl (position 3) | Data not available |
| Partial Charge on Cl (position 6) | Data not available |
Note: Specific values for this compound are not available in the reviewed literature. The table is a template for future computational analysis.
Electrostatic Potential Surfaces
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For this compound, the MEP surface is expected to show a high negative potential around the nitrogen atom of the cyano group and the chlorine atoms, making these areas likely sites for interaction with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential, rendering them susceptible to nucleophilic attack. The aromatic ring itself would present a complex landscape of varying potential.
Reaction Mechanism Elucidation through Quantum Chemical Methods
Quantum chemical calculations are instrumental in mapping the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers that govern reaction rates.
Potential Energy Surface (PES) Analysis
The Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. By analyzing the PES, chemists can identify stable reactants, products, and intermediates, as well as the transition states that connect them.
For reactions involving this compound, such as nucleophilic aromatic substitution or reactions at the amino or cyano groups, a detailed PES analysis would reveal the most energetically favorable reaction pathways. This involves calculating the energies of various molecular configurations along the reaction coordinate. The minima on the PES correspond to stable species, while saddle points represent transition states.
Transition State Characterization
A transition state is the highest energy point along the lowest energy path of a reaction. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which is a key determinant of the reaction rate according to Transition State Theory.
For a hypothetical reaction involving this compound, computational methods would be used to locate the transition state structure. This involves optimizing the molecular geometry to find a first-order saddle point on the PES, which is a maximum in the direction of the reaction coordinate and a minimum in all other directions. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction path.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Intrinsic Reaction Coordinate (IRC) Pathways
An Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a chemical reaction, connecting a transition state to the reactants and products. nih.govresearchgate.net This analysis provides crucial insights into the reaction mechanism.
A specific IRC pathway analysis for reactions involving this compound has not been reported in the reviewed scientific literature. Such studies are typically performed to understand reaction mechanisms, like cycloadditions or substitution reactions, but have not been published for this particular compound. researchgate.net
Spectroscopic Property Predictions
Computational prediction of vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), is a standard method for characterizing molecular structures. These calculations, often using Density Functional Theory (DFT), help in assigning experimental vibrational bands to specific molecular motions. researchgate.netresearchgate.netmdpi.comnih.gov
Detailed computational studies predicting the FT-IR and FT-Raman spectra of this compound, including vibrational frequencies and potential energy distribution (PED) assignments, are not available in the literature. In contrast, comprehensive vibrational analyses have been published for related isomers like 2-amino-3,5-dichlorobenzonitrile, where researchers have recorded experimental spectra and compared them with theoretical values calculated using DFT methods to assign the vibrational modes. researchgate.netnih.gov Similar work has also been conducted on other related molecules like 4-amino-2,6-dichloropyridine. researchgate.net
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) is a powerful tool for structure elucidation. Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly employed within a DFT framework to calculate theoretical chemical shifts, which can then be correlated with experimental data. organicchemistrydata.orgsigmaaldrich.com
There are no specific published computational studies detailing the predicted ¹H or ¹³C NMR chemical shifts for this compound. While general methods for NMR prediction are well-established carlroth.com and have been applied to various organic molecules, specific calculations for this compound are absent from the surveyed literature.
The study of photophysical properties involves analyzing how a molecule interacts with light, including absorption (UV-Vis) and emission (fluorescence) processes. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for predicting electronic transitions and simulating UV-Vis absorption spectra. analis.com.mymdpi.com
Specific computational analyses of the photophysical properties of this compound are not found in the available scientific literature. Theoretical studies on related compounds, such as 2-amino-4-chlorobenzonitrile, have utilized TD-DFT to calculate electronic absorption spectra in different solvents and analyze the frontier molecular orbitals (HOMO and LUMO) to understand the nature of electronic excitations. analis.com.my However, this specific data for the 3,6-dichloro isomer remains uninvestigated.
Molecular Geometry Optimization and Conformation Analysis
Molecular geometry optimization is a fundamental computational procedure to determine the lowest energy three-dimensional structure of a molecule. mdpi.com For flexible molecules, a conformational analysis is performed to identify different stable conformers and their relative energies.
No dedicated studies on the optimized molecular geometry or a detailed conformational analysis of this compound are present in the public research domain. Such analyses are standard in computational chemistry and have been performed for isomers like 2-amino-4-chlorobenzonitrile and 2-amino-3,5-dichlorobenzonitrile, often using DFT methods with basis sets like 6-311++G(d,p) to determine bond lengths, bond angles, and dihedral angles in the ground state. analis.com.myresearchgate.netnih.gov
Analysis of Intermolecular Interactions
The study of intermolecular interactions is critical for understanding the solid-state packing of molecules in crystals and their physical properties. Techniques such as Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts. analis.com.mymdpi.com
A computational analysis of the intermolecular interactions specific to this compound has not been published. For the related compound 2-amino-4-chlorobenzonitrile, Hirshfeld surface analysis and two-dimensional fingerprint plots have been used to quantify the various intermolecular interactions, providing insight into how the molecules arrange themselves in the crystal lattice. analis.com.my Similar analyses on other substituted aromatic systems have also been used to study the nature of hydrogen bonding and stacking interactions. researchgate.net
Hydrogen Bonding Interactions (NCI Analysis)
A dedicated Non-Covalent Interaction (NCI) analysis of this compound would be necessary to map and characterize its hydrogen bonding patterns. In principle, the amino group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) and the chlorine atoms can act as hydrogen bond acceptors.
A theoretical study would involve optimizing the geometry of a this compound dimer or larger clusters and then calculating the reduced density gradient to identify regions of non-covalent interactions. The resulting NCI plots would visually distinguish between attractive hydrogen bonds (typically represented by blue or green isosurfaces) and repulsive steric clashes (often shown in red). Furthermore, quantitative data, such as the interaction energies and geometric parameters of the hydrogen bonds, could be tabulated. However, no such specific data has been published for this compound.
π-Stacking and Other Non-Covalent Interactions
The benzene ring in this compound allows for potential π-stacking interactions between molecules. These interactions, driven by electrostatic and dispersion forces, play a significant role in the crystal packing and solution-state aggregation of aromatic compounds.
A computational investigation into the π-stacking of this compound would typically involve the calculation of the potential energy surface of a dimer, exploring different orientations such as parallel-displaced and T-shaped arrangements. The interaction energies for the most stable configurations would be determined to quantify the strength of the π-stacking. Factors such as the influence of the amino and chloro substituents on the electron density of the aromatic ring and, consequently, on the nature of the π-stacking interactions, would be a key aspect of such a study. To date, research providing this level of detail for this compound is not available.
Advanced Analytical Techniques in the Study of 2 Amino 3,6 Dichlorobenzonitrile
X-ray Diffraction Analysis
X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Crystallography
Single crystal X-ray crystallography is the gold standard for determining the molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision.
While no published single crystal X-ray diffraction data for 2-Amino-3,6-dichlorobenzonitrile could be located, studies on analogous compounds like 2-amino-4-chlorobenzonitrile (B1265954) have successfully employed this technique. For instance, a study on 2-amino-4-chlorobenzonitrile confirmed its structure after recrystallization from ethanol. The process would involve growing a suitable single crystal of this compound, mounting it on a diffractometer, and collecting diffraction data at a controlled temperature.
Molecular and Crystal Structure Determination
The data obtained from single crystal X-ray diffraction allows for the detailed determination of the molecular and crystal structure. This includes the precise measurement of bond lengths, bond angles, and torsional angles within the this compound molecule. Furthermore, it reveals how the molecules pack together in the crystal lattice, which is defined by the unit cell parameters and the space group.
For illustrative purposes, the crystal structure of a related compound, 2,6-dichlorobenzonitrile (B3417380), was determined to have a monoclinic crystal system with the space group C 1 2/m 1. Another related compound, 2-amino-4-chlorobenzonitrile, was found to crystallize in the triclinic system with the space group P-1. These examples highlight the type of detailed structural information that would be obtained for this compound through such analysis. The determination of intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrile nitrogen, would also be a key outcome.
Table 1: Illustrative Crystal Data for a Related Dichlorobenzonitrile Compound (Note: The following data is for 2,6-dichlorobenzonitrile, not this compound, and is presented for illustrative purposes only.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C 1 2/m 1 |
| a (Å) | 18.0525 |
| b (Å) | 20.7374 |
| c (Å) | 3.8334 |
| α (°) | 90.00 |
| β (°) | 101.1430 |
| γ (°) | 90.00 |
| Data sourced from Britton et al. (2000) as cited in PubChem. |
Polymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit different physical properties, including solubility, melting point, and stability. Investigating polymorphism is crucial for the development of chemical compounds, particularly in the pharmaceutical and materials science fields.
There are no specific studies on the polymorphism of this compound found in the reviewed literature. A polymorphism study would typically involve crystallizing the compound under a variety of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). The discovery and characterization of different polymorphic forms of this compound would be a significant contribution to its physicochemical profile. Studies on other organic molecules have revealed the existence of multiple polymorphs that are often related through temperature-dependent phase transitions.
High-Resolution Mass Spectrometry for Structural Elucidation
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, which is invaluable for confirming the identity of a newly synthesized compound or for identifying unknown substances.
No specific high-resolution mass spectrometry data for this compound has been published. In a hypothetical HRMS analysis of this compound, the expected monoisotopic mass would be calculated based on its elemental formula, C₇H₄Cl₂N₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The high-resolution measurement would allow for the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Multi-Dimensional NMR Techniques (e.g., 2D NMR)
While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of the nuclei, complex molecules often require multi-dimensional NMR techniques for complete structural assignment. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei within the molecule.
Specific 2D NMR data for this compound is not available in the literature. A hypothetical 2D NMR analysis would be crucial for unambiguously assigning the proton and carbon signals, especially for the aromatic region.
COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, helping to identify adjacent protons in the aromatic ring.
HSQC: An HSQC spectrum would correlate each proton to the carbon atom it is directly attached to, allowing for the assignment of carbon signals based on the already assigned proton signals.
HMBC: An HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For this compound, HMBC would show correlations from the amino protons to the adjacent aromatic carbons and from the aromatic protons to the nitrile carbon.
These advanced NMR techniques, when used in combination, would provide a comprehensive and unambiguous assignment of the full chemical structure of this compound in solution.
Based on a comprehensive search of publicly available scientific literature, there is currently no specific research data detailing the application of the requested advanced analytical techniques—Solid-State NMR, Surface-Enhanced Raman Scattering (SERS), and specific chromatographic methods—for the chemical compound this compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline and focuses solely on this compound. The principles of scientific accuracy and adherence to verified sources preclude the generation of content based on generalization from other compounds or speculation.
Should published research on the solid-state NMR, advanced vibrational spectroscopy, or specific chromatographic analysis of this compound become available, this topic could be revisited.
Supramolecular Chemistry and Crystal Engineering of 2 Amino 3,6 Dichlorobenzonitrile
Molecular Recognition Phenomena
Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. In the context of 2-amino-3,6-dichlorobenzonitrile, the nitrile group, the amino group, and the chlorine atoms can all participate in recognition events.
Recent studies on benzonitrile (B105546) derivatives have demonstrated their precise recognition by supramolecular macrocycles through co-crystallization. nih.gov For instance, a phenylphosphine (B1580520) oxide-bridged aromatic supramolecular macrocycle has been shown to specifically bind a variety of benzonitrile derivatives within its cavity. nih.gov This recognition is driven by a combination of non-covalent forces, including C-H⋯N, C-H⋯π, and C-H⋯O interactions, which collectively lock the guest molecule into the host's cavity. nih.gov The binding constant for benzonitrile with one such macrocycle was determined to be 4.153 × 10³ M⁻¹, indicating a strong and specific interaction. nih.gov This "key-lock" complex formation highlights the potential for benzonitrile-containing compounds, including this compound, to be selectively recognized by appropriately designed host molecules. nih.gov
The amino group can act as a hydrogen bond donor, while the nitrile nitrogen and the chlorine atoms can act as hydrogen bond acceptors, further contributing to specific molecular recognition events. researchgate.netiucr.org
Directed Self-Assembly Strategies
Directed self-assembly is a process where molecules spontaneously organize into ordered structures based on their inherent chemical and physical properties. For this compound, self-assembly would be guided by the interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions.
The use of cucurbit[n]urils to control the photochemical reactions of styrylpyridine derivatives is a prime example of directed self-assembly. rsc.org These macrocyclic host molecules can form supramolecular complexes that influence the reaction pathways of the guest molecules. rsc.org Similarly, it is conceivable that host molecules could direct the assembly of this compound into specific supramolecular patterns.
The formation of one-dimensional chains, two-dimensional layers, and three-dimensional networks is a common outcome of directed self-assembly in crystalline solids. In related aminobenzonitriles, hydrogen bonds between amino hydrogens and cyano nitrogens lead to the formation of chains and layered structures. researchgate.netgoettingen-research-online.de The introduction of halogen atoms can further direct the assembly through halogen bonding, as will be discussed in more detail below.
Co-Crystallization Studies
Co-crystallization is a powerful technique in crystal engineering to form multi-component crystalline solids with tailored properties. wikipedia.orgmit.edu A co-crystal consists of two or more different molecules held together in a stoichiometric ratio by non-covalent interactions. wikipedia.org
While specific co-crystallization studies involving this compound are not readily found, research on related compounds provides valuable insights. For example, the co-crystallization of 1,4-diiodotetrafluorobenzene (B1199613) with various nitrogen-containing compounds has been extensively studied, showcasing the robustness of halogen bonding in forming co-crystals. nih.gov These studies have produced a wide array of supramolecular architectures, from discrete assemblies to infinite one-, two-, and three-dimensional networks. nih.gov
Furthermore, the co-crystallization of chlorobenzoic acids with amino-chloropyridine derivatives has been shown to result in the formation of both co-crystals and molecular salts, where the outcome is influenced by the pKa values of the components and the position of the chloro substituent. mdpi.com These examples underscore the potential of this compound to form co-crystals with a variety of co-formers, allowing for the modulation of its physical and chemical properties.
A recent study demonstrated the use of co-crystallization to mimic molecular docking, where a supramolecular macrocycle precisely recognizes and binds various benzonitrile derivatives. nih.gov This approach has even been successful with commercial drug molecules containing a benzonitrile fragment, highlighting the potential applications of co-crystallization in pharmaceuticals. nih.gov
Engineering of Crystalline Architectures
The engineering of crystalline architectures involves the rational design of solid-state structures by controlling the intermolecular interactions. nih.gov The functional groups present in this compound offer multiple handles for crystal engineering.
The interplay between strong hydrogen bonds (N-H···N) and weaker interactions like halogen bonds (C-Cl···N, C-Cl···Cl) and π-π stacking can be utilized to construct complex and predictable supramolecular synthons. A synthon is a structural unit within a molecule that is formed or broken by known or conceivable synthetic operations. In supramolecular chemistry, synthons are reliable and predictable patterns of intermolecular interactions.
The following table summarizes the types of interactions and resulting architectures observed in related compounds, which can serve as a guide for the potential crystal engineering of this compound.
| Compound Family | Key Interactions | Resulting Supramolecular Architecture | Reference |
| Aminobenzonitriles | N-H···N hydrogen bonds | Chains, layered structures | researchgate.netgoettingen-research-online.de |
| 4-Amino-3,5-difluorobenzonitrile | N-H···N, N-H···F hydrogen bonds, π-stacking | Chains | iucr.org |
| Dihalogenated phenols | O-H···O hydrogen bonds, Halogen···Halogen (Type I & II), Halogen···O interactions | Helical stacks, layered structures | nih.gov |
| 1,4-Diiodotetrafluorobenzene Co-crystals | I···N, I···O halogen bonds | Discrete assemblies, 1D chains, 2D/3D networks | nih.gov |
| Chlorobenzoic acid/Amino-chloropyridine | N-H···O, O-H···N hydrogen bonds, Cl···Cl, Cl···HN interactions | 1D chains, 2D layers, 3D networks | mdpi.com |
Role of Halogen and Amino Groups in Supramolecular Interactions
The amino and halogen groups are pivotal in defining the supramolecular chemistry of this compound.
The Amino Group: The primary amino group (-NH₂) is a versatile hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atom of the nitrile group of a neighboring molecule, a common motif in aminobenzonitriles that leads to the formation of robust one-dimensional chains or tapes. researchgate.netgoettingen-research-online.de The amino group can also act as a hydrogen bond acceptor in certain environments. Its presence significantly influences the electronic properties of the aromatic ring, which in turn affects other non-covalent interactions like π-π stacking.
The Halogen (Chlorine) Groups: The chlorine atoms in this compound are expected to play a crucial role in the crystal packing through halogen bonding. A halogen bond (R-X···Y) is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (Y), such as a nitrogen, oxygen, or another halogen atom. nih.govnih.gov The strength of the halogen bond increases in the order Cl < Br < I. nih.gov
In crystal structures, halogen atoms can participate in two main types of interactions:
Type I: These interactions are characterized by symmetric C-X···X-C angles (θ₁ ≈ θ₂) and are generally considered to be van der Waals in nature.
Type II: These interactions are asymmetric (θ₁ ≈ 180°, θ₂ ≈ 90°) and are considered true halogen bonds, where the electrophilic region on one halogen interacts with the nucleophilic region of another. nih.gov
Studies on dichlorodiazadienes have revealed the presence of intermolecular Cl···O halogen bonds that are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction. researchgate.net In dihalogenated phenols, both Type I and Type II Cl···Cl interactions have been observed, acting as "interlayer glue" to hold the crystal structure together. nih.gov The chloro functionalities in co-crystals of chlorobenzoic acid and amino-chloropyridine derivatives also engage in Cl···Cl and Cl···HN interactions, contributing to the stability of the three-dimensional network. mdpi.com
The combination of the hydrogen-bonding capability of the amino group and the halogen-bonding potential of the chlorine atoms provides a powerful toolset for the rational design of crystalline materials based on this compound.
Applications of 2 Amino 3,6 Dichlorobenzonitrile in Advanced Organic Synthesis
As a Versatile Chemical Building Block for Complex Molecules
2-Amino-3,6-dichlorobenzonitrile serves as a fundamental building block for the synthesis of more complex molecules, primarily due to the reactivity of its functional groups. The amino group can readily undergo diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions. The chlorine atoms, while generally less reactive towards nucleophilic substitution on an aromatic ring, can be activated or replaced under specific conditions, further adding to the compound's synthetic utility.
This versatility is demonstrated in its use as a precursor for various specialty chemicals and pharmacologically important compounds. justia.com For instance, it is a known intermediate in the synthesis of 2,6-dichlorobenzonitrile (B3417380), a widely used herbicide. justia.comgoogle.com The transformation typically involves the diazotization of the amino group of a related compound, 2-amino-6-chlorobenzonitrile, followed by a Sandmeyer reaction. google.com The presence of the additional chlorine atom in this compound offers a handle for further functionalization, allowing for the creation of a diverse library of derivatives.
The strategic importance of aminobenzonitriles in organic synthesis is well-documented. They are crucial intermediates for a range of products including pharmaceuticals, agrochemicals, and dyes. chemicalbook.com Substituted benzonitriles, for example, are key to synthesizing several benzodiazepine (B76468) derivatives with neuroleptic, sedative, and muscle relaxant properties. chemicalbook.com
Synthesis of Nitrogen-Containing Heterocycles
The reactivity of this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules.
Indazole Derivatives
Indazoles are bicyclic heterocyclic compounds that exhibit a broad spectrum of biological activities. The synthesis of substituted indazole derivatives can be achieved using aminobenzonitrile precursors. While direct synthesis from this compound is a plausible synthetic route, related studies on similar molecules highlight the general approach. For example, new substituted benzo[g]indazoles with amino functionalities have been synthesized, demonstrating the utility of amino groups in the formation of the indazole ring system. nih.gov The general strategy often involves the reaction of an appropriately substituted aminophenyl ketone or a related derivative with a hydrazine (B178648) source, leading to the formation of the pyrazole (B372694) ring fused to the benzene (B151609) core.
Pyridine (B92270) and Benzochromene Scaffolds
The synthesis of highly functionalized pyridine derivatives can be accomplished through multi-component reactions involving aminobenzonitrile-related structures. For instance, 6-amino-2-pyridone-3,5-dicarbonitriles, which exhibit anti-cancer bioactivity, have been synthesized in a one-pot, two-step catalytic process. nih.gov While this example does not directly use this compound, the underlying chemistry of constructing a pyridine ring from nitrile-containing precursors is relevant.
Benzochromene derivatives, another class of oxygen-containing heterocycles with significant biological activities, can also be synthesized using precursors derived from aminobenzonitriles. nih.gov The synthesis of benzo[h]chromene derivatives as inhibitors of bacterial multidrug resistance has been reported, showcasing the importance of this scaffold in medicinal chemistry. nih.gov The general synthetic strategies often involve the condensation of a naphthol derivative with a suitable carbonyl compound, a reaction in which a functionalized benzonitrile (B105546) could serve as a precursor to one of the reactants.
Tetrazole Derivatives
The nitrile group of this compound is a key functional group for the synthesis of tetrazole derivatives. Tetrazoles are important heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. The conversion of a nitrile to a tetrazole is typically achieved through a [2+3] cycloaddition reaction with an azide (B81097), most commonly sodium azide, often in the presence of a Lewis acid catalyst. This reaction provides a direct and efficient route to 5-substituted tetrazoles. The resulting tetrazole derivatives bearing the dichlorophenyl moiety can then be further elaborated, taking advantage of the amino group for additional functionalization.
Role in Catalyst and Ligand Development
While direct application of this compound in catalyst and ligand development is not extensively documented, its structural motifs are found in precursors to catalysts. For instance, in the preparation of 2,6-dichlorobenzonitrile via an ammoxidation process, a multi-component catalyst is employed. google.com The synthesis of this herbicide can also start from 2-amino-6-chlorobenzonitrile, highlighting the role of such aminobenzonitriles as starting materials in processes that utilize specialized catalysts. google.com
Furthermore, the amino group in this compound can be used to synthesize more complex molecules that can act as ligands for metal catalysts. The ability to form Schiff bases or other coordination complexes makes it a potential precursor for the development of novel catalytic systems. The field of organocatalysis also presents opportunities, where derivatives of this compound could be explored for their catalytic activity in various organic transformations. mdpi.com
Precursor to Bioactive Scaffolds and Specialty Chemicals
This compound is a valuable precursor for the synthesis of a variety of bioactive scaffolds and specialty chemicals. Its utility is particularly evident in the agrochemical and pharmaceutical industries.
As previously mentioned, it is an intermediate in the synthesis of the herbicide 2,6-dichlorobenzonitrile (Dichlobenil). justia.comgoogle.com The presence of the dichloro-substitution pattern is crucial for the herbicidal activity of the final product.
The aminobenzonitrile scaffold is also a key component in the synthesis of various pharmaceuticals. For example, substituted benzonitriles are precursors to a range of benzodiazepine drugs. chemicalbook.com The combination of the amino, nitrile, and dichloro functionalities in this compound provides multiple points for chemical modification, allowing for the generation of diverse molecular libraries for drug discovery programs. The synthesis of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine (B11128) receptor antagonists further illustrates the importance of the benzonitrile moiety in the development of new therapeutic agents. nih.gov
Below is a table summarizing some of the key applications and the types of compounds that can be synthesized from this compound and related structures.
| Application Area | Target Compound Class | Synthetic Transformation |
| Agrochemicals | Herbicides (e.g., 2,6-dichlorobenzonitrile) | Diazotization and Sandmeyer reaction of the amino group. |
| Pharmaceuticals | Indazole derivatives | Cyclization reactions involving the amino group. |
| Pharmaceuticals | Pyridine derivatives | Multi-component reactions utilizing the nitrile group. |
| Pharmaceuticals | Benzochromene derivatives | Precursor to reactants in condensation reactions. |
| Pharmaceuticals | Tetrazole derivatives | [2+3] cycloaddition of the nitrile group with an azide. |
| Specialty Chemicals | Diverse functionalized aromatics | Modification of the amino, nitrile, and chloro groups. |
Environmental Transformation Pathways of 2 Amino 3,6 Dichlorobenzonitrile
Abiotic Degradation Mechanisms
The transformation of a chemical compound in the environment without the involvement of biological organisms is termed abiotic degradation. The primary pathways for this process are typically photolysis (degradation by light) and hydrolysis (reaction with water).
Photolytic Degradation Pathways
Hydrolytic Stability and Transformation
The hydrolytic stability of a compound determines its persistence in aqueous environments. For the related compound 2,6-dichlorobenzonitrile (B3417380) (dichlobenil), it is reported to be stable to hydrolysis under typical environmental pH conditions (pH 5, 7, and 9) in the dark, with only 5-10% decomposition observed after 150 days. nih.gov However, it is rapidly hydrolyzed to 2,6-dichlorobenzamide (B151250) under strongly alkaline conditions. nih.gov Specific data on the hydrolytic stability and transformation of 2-Amino-3,6-dichlorobenzonitrile is not detailed in the available literature, preventing a direct assessment of this pathway.
Biotransformation Pathways and Metabolite Identification (Chemical Aspects)
Biotransformation, or biodegradation, involves the metabolic breakdown of compounds by living organisms, primarily microorganisms. This is a key process in the environmental dissipation of many organic chemicals.
Microbial Degradation Products (e.g., Amide formation)
While specific studies on the microbial degradation of this compound are scarce, extensive research on the structurally similar herbicide 2,6-dichlorobenzonitrile (dichlobenil) provides valuable insights. The primary and most well-documented microbial transformation of dichlobenil (B1670455) is the hydrolysis of the nitrile group to form 2,6-dichlorobenzamide (BAM). ethz.chscispace.comepa.gov This conversion is mediated by the enzyme nitrile hydratase, which is harbored by various common soil bacteria. scispace.comnih.gov Several bacterial strains have been shown to degrade dichlobenil stoichiometrically to BAM in a matter of days. nih.gov It is plausible that a similar enzymatic hydrolysis of the nitrile group in this compound could occur, leading to the formation of 2-Amino-3,6-dichlorobenzamide. However, this remains a hypothesis pending specific experimental verification.
Identification of Intermediate Chemical Species
The identification of intermediate chemical species is crucial for elucidating complete degradation pathways. For the degradation of dichlobenil, further transformation of BAM has been observed, albeit at a much slower rate. ethz.ch In some cases, BAM is hydrolyzed to 2,6-dichlorobenzoic acid (2,6-DCBA). ethz.ch Additionally, reductive dechlorination can occur, leading to the formation of 2-chlorobenzamide (B146235) from BAM, which can then be hydrolyzed to 2-chlorobenzoic acid. ethz.ch In animal metabolism studies of dichlobenil, a variety of hydroxylated and conjugated metabolites have been identified, such as 2,6-dichloro-3-hydroxybenzonitrile (B1605826) and its glucuronide conjugates. nih.govnih.gov These findings suggest that hydroxylation and dechlorination are potential transformation steps. For this compound, one could hypothesize analogous intermediates, such as hydroxylated derivatives of the parent compound or its corresponding amide. A patent document mentions the use of 2-amino-3,6-dichlorobenzoic acid as a raw material for synthesis, which could potentially be a metabolite in an environmental context. google.com However, direct evidence for the formation of these specific intermediates from the microbial degradation of this compound is currently lacking in the scientific literature.
Factors Influencing Transformation Rates (Environmental Chemical Conditions)
The rate at which a compound is transformed in the environment is influenced by a multitude of factors. For the degradation of the related compound dichlobenil, several key environmental conditions have been identified as influential.
The presence of a microbial population adapted to the compound can significantly enhance degradation rates. ethz.ch The availability of oxygen is another critical factor, with aerobic conditions generally favoring the microbial degradation of dichlobenil. scispace.com Soil and sediment characteristics, such as organic matter content, carbon and nitrogen levels, and the presence of certain inorganic ions like manganese, zinc, cobalt, lead, and nickel, have also been shown to affect the degradation rates of dichlobenil and its primary metabolite, BAM. scispace.com Temperature also plays a role, with higher temperatures potentially accentuating loss through volatilization for compounds like dichlobenil. epa.gov It is reasonable to assume that similar factors, including microbial presence, oxygen status, soil composition, and temperature, would also govern the transformation rates of this compound in the environment.
Comparison with Related Halogenated Benzonitriles in Environmental Fate
The environmental behavior of halogenated benzonitriles is significantly influenced by the number and location of halogen substituents, as well as the presence of other functional groups like the amino group in this compound. A comparative analysis with related compounds offers insights into its potential persistence, mobility, and transformation in the environment.
A prime example for comparison is the herbicide 2,6-dichlorobenzonitrile, known commercially as Dichlobenil. wikipedia.orgethz.ch Studies have shown that Dichlobenil is moderately persistent in soil and highly persistent in water. wikipedia.org Its dissipation in the environment is primarily driven by volatilization. epa.gov However, under conditions that limit volatilization, such as in cooler climates, its persistence increases, creating a potential for it to move into groundwater, particularly in coarse-textured soils with low organic matter content. epa.gov
The primary transformation product of Dichlobenil in soil is 2,6-dichlorobenzamide (BAM). ethz.chepa.gov This conversion is a critical step in its environmental fate as BAM is more water-soluble and exhibits greater persistence than the parent compound, leading to its detection in groundwater. ethz.ch The transformation from the nitrile to the amide is a hydrolysis reaction, often mediated by microbial enzymes. ethz.ch
Further degradation of these compounds can occur through processes like reductive dechlorination, where a chlorine atom is removed from the benzene (B151609) ring. ethz.ch For instance, the degradation of 2,6-dichlorobenzonitrile can lead to the formation of ortho-chlorobenzoate. ethz.ch
The presence of an amino group, as in this compound, is expected to alter the molecule's polarity and susceptibility to microbial attack compared to Dichlobenil. Amino groups can be sites for enzymatic reactions, potentially leading to different degradation pathways. For example, in the context of other aromatic compounds, amino groups can be targets for oxidation or deamination reactions.
The environmental fate of another related compound, 2,4,6-trinitrotoluene (B92697) (TNT), highlights how functional groups dictate transformation pathways. TNT undergoes reduction of its nitro groups to amino groups, leading to the formation of aminodinitrotoluenes. nih.govnih.gov This underscores how different functional groups on an aromatic ring can serve as the initial points of metabolic attack.
Interactive Table: Comparison of Properties of Related Halogenated Aromatic Compounds
| Compound Name | CAS Number | Molecular Formula | Key Environmental Fate Characteristics |
| 2,6-Dichlorobenzonitrile (Dichlobenil) | 1194-65-6 | C₇H₃Cl₂N | Moderately persistent in soil, very persistent in water; primary metabolite is 2,6-dichlorobenzamide (BAM). wikipedia.orgethz.chepa.gov |
| 2,6-Dichlorobenzamide (BAM) | 2008-58-4 | C₇H₅Cl₂NO | More persistent and water-soluble than Dichlobenil, frequently detected in groundwater. ethz.ch |
| 2-Amino-3,5-dichlorobenzonitrile | 36764-94-0 | C₇H₄Cl₂N₂ | Data on environmental fate is limited; structural similarity to Dichlobenil suggests potential for persistence. |
| 2-Amino-6-fluorobenzonitrile | 77326-36-4 | C₇H₅FN₂ | Used as a synthesis intermediate; environmental fate data is scarce. ossila.com |
| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | C₇H₅N₃O₆ | Undergoes reductive transformation of nitro groups to amino groups in the environment. nih.govnih.gov |
Based on the available data for related compounds, it can be inferred that the environmental transformation of this compound would likely involve hydrolysis of the nitrile group to form the corresponding amide, 2-Amino-3,6-dichlorobenzamide. The presence of the amino group might also make the aromatic ring more susceptible to oxidative degradation or other microbial transformations. However, without specific experimental data, these remain probable, yet unconfirmed, pathways. The persistence and mobility of this compound will ultimately depend on the interplay between its physicochemical properties and the specific microbial communities and environmental conditions to which it is exposed.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Amino-3,6-dichlorobenzonitrile, and how are reaction conditions optimized?
- The compound is synthesized via nucleophilic substitution or halogenation of precursor benzonitriles. For example, bromination or chlorination of 2-aminobenzonitrile derivatives under controlled conditions (e.g., using Cl₂ or Br₂ in the presence of Lewis acids). Key parameters include temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or DMF), and catalyst selection (e.g., FeCl₃) to maximize yield and minimize side reactions. Reaction progress is monitored via TLC or HPLC .
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, NH₂ bending at ~1600 cm⁻¹).
- NMR : ¹H NMR confirms aromatic proton environments (δ 6.8–7.5 ppm) and NH₂ protons (δ ~5.5 ppm). ¹³C NMR detects nitrile (C≡N at ~115 ppm) and aromatic carbons.
- Mass Spectrometry : Molecular ion peak (m/z ~187) confirms molecular weight .
Q. How does the substitution pattern affect solubility and stability?
- The meta (3-) and para (6-) chlorine atoms increase hydrophobicity, reducing aqueous solubility. Stability is influenced by steric hindrance and electron-withdrawing effects, which slow hydrolysis of the nitrile group. Storage under inert atmospheres (N₂) at 4°C is recommended for long-term stability .
Advanced Research Questions
Q. What role does this compound play in pharmaceutical intermediate synthesis?
- It serves as a precursor for anticancer and anti-inflammatory agents. For example, coupling with triazine derivatives forms compounds with inhibitory activity against kinases or inflammatory cytokines. The chlorine atoms enhance binding affinity to hydrophobic enzyme pockets .
Q. How can computational modeling (e.g., DFT or molecular docking) guide derivative design?
- Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking evaluates interactions with biological targets (e.g., COX-2 or EGFR). For instance, chlorine atoms improve π-π stacking with aromatic residues in enzyme active sites .
Q. What challenges arise in scaling up synthesis, and how are they mitigated?
- Challenges include byproduct formation (e.g., over-halogenation) and exothermic reactions. Solutions involve:
- Flow Chemistry : Improves heat dissipation and reaction control.
- Catalyst Recycling : Reduces costs (e.g., using immobilized FeCl₃ on silica).
- In-line Analytics : Real-time HPLC/MS monitoring ensures purity .
Q. How do steric and electronic effects influence cross-coupling reactions (e.g., Suzuki-Miyaura)?
- The 3,6-dichloro substitution creates steric hindrance, slowing transmetallation but stabilizing intermediates. Electron-withdrawing Cl groups increase electrophilicity of the nitrile carbon, facilitating nucleophilic attack in SNAr reactions. Optimized Pd catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
